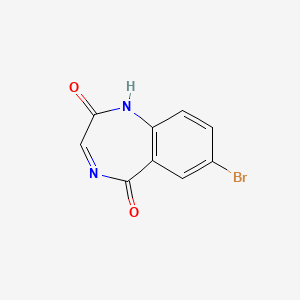

7-bromo-1H-1,4-benzodiazepine-2,5-dione

Beschreibung

Significance of the 1,4-Benzodiazepine-2,5-dione Framework in Contemporary Medicinal Chemistry

The 1,4-benzodiazepine-2,5-dione scaffold is of remarkable importance in modern medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. Current time information in Pasuruan, ID. These compounds have demonstrated a wide spectrum of pharmacological effects, including anticonvulsant, anxiolytic, and antitumor properties. Current time information in Pasuruan, ID. The framework is considered a valuable starting point for the development of new drug candidates for various diseases. nih.gov

Research has identified derivatives of this scaffold with highly potent anticancer activity, capable of inducing cell cycle arrest and apoptosis in lung cancer cells. achemblock.commdpi.comrsc.org One study identified a 1,4-benzodiazepine-2,5-dione derivative as a hit compound with an average 50% growth inhibitory concentration (GI50) of 0.24 μM against 60 human tumor cell lines. achemblock.comrsc.org Furthermore, derivatives have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors, showing promising antiproliferative activity. researchgate.net

Beyond oncology, the scaffold has been utilized to develop melanocortin receptor agonists with nanomolar potencies, which are targets for treating obesity and managing energy homeostasis. Current time information in Pasuruan, ID.mdpi.com The framework has also proven effective in developing agents against multi-drug resistant tuberculosis, with certain compounds showing significant anti-mycobacterial activity. nih.govresearchgate.net Specifically, derivatives of 7-bromo-1H-1,4-benzodiazepine-2,5-dione have been shown to exhibit CNS-depressant and anticonvulsant activities in preliminary pharmacological screenings. researchgate.net This highlights the broad therapeutic potential of this chemical class. researchgate.net

Table 1: Investigated Biological Activities of 1,4-Benzodiazepine-2,5-dione Derivatives

| Biological Activity | Therapeutic Area | Key Findings |

|---|---|---|

| Anticancer | Oncology | Induction of apoptosis and cell cycle arrest in tumor cells. achemblock.commdpi.comrsc.org |

| Anticonvulsant | Neurology | CNS-depressant and anticonvulsant effects observed. Current time information in Pasuruan, ID.researchgate.net |

| Anti-tubercular | Infectious Disease | Promising activity against Mycobacterium tuberculosis. nih.gov |

| Melanocortin Agonism | Metabolism | Nanomolar potency at melanocortin receptors. Current time information in Pasuruan, ID.mdpi.com |

| HDAC Inhibition | Oncology | Antiproliferative and HDAC-inhibitory activities. researchgate.net |

| Quorum Sensing Inhibition | Microbiology | Interference with bacterial quorum sensing mechanisms. researchgate.net |

Historical Perspective on the Evolution of 1,4-Benzodiazepine-2,5-diones as Privileged Structures

The concept of "privileged structures" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them highly valuable in drug discovery. The benzodiazepine (B76468) scaffold was one of the first to be described as such. researchgate.net This recognition emerged from the observation that certain chemical structures appeared frequently in successful therapeutic agents. researchgate.net

Over the last few decades, 1,4-benzodiazepines, including the 2,5-dione class, have emerged as a particularly fascinating and well-established privileged scaffold in medicinal chemistry. nih.govtheclinivex.com Their ability to target various pharmacologically relevant macromolecules, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, solidifies this status. theclinivex.com The development of libraries based on such privileged structures has become a crucial part of the drug discovery process, allowing for the efficient exploration of chemical space to identify new lead compounds. nih.govtheclinivex.com The synthesis of this compound is an example of the chemical exploration built upon this privileged core, aiming to modulate its pharmacological profile. researchgate.net

Overview of the Structural Versatility and Modulatory Potential of the 1,4-Benzodiazepine-2,5-dione Core

The structural versatility of the 1,4-benzodiazepine-2,5-dione core is a key reason for its success in medicinal chemistry. The scaffold provides multiple points for chemical modification, allowing for the fine-tuning of its biological activity and physicochemical properties. This moiety has been extensively studied in combinatorial chemistry as a molecular platform to create a diversity of appended functional groups. Current time information in Pasuruan, ID.

One of the most significant features of this framework is its ability to act as a peptidomimetic, meaning it can mimic the secondary structures of proteins, such as β-turns and α-helices. researchgate.net This capability allows diazepine-based compounds to interact with biological targets typically modulated by peptides, offering advantages in cell permeability and pharmacokinetic properties. researchgate.net For instance, a 1,4-benzodiazepine-2,5-dione was synthesized as an α-helix mimic to inhibit the interaction between HDM2 and the p53 tumor suppressor protein. researchgate.net

Synthetic routes, such as the Ugi four-component condensation followed by cyclization, allow for the creation of diverse libraries of these compounds. researchgate.net The synthesis of this compound itself can be achieved through the direct bromination of the parent 3,4-dihydro-1H-benzo[e] Current time information in Pasuruan, ID.achemblock.comdiazepine-2,5-dione, demonstrating the accessibility of specific analogs for structure-activity relationship (SAR) studies. researchgate.net This inherent modulatory potential enables researchers to systematically explore how different substituents on the core structure influence biological outcomes.

Table 2: Examples of Research on 1,4-Benzodiazepine-2,5-dione Derivatives

| Derivative/Focus | Target/Application | Research Outcome |

|---|---|---|

| General Scaffold | Anticancer | Identification of a hit compound (11a) with broad anti-tumor activity. achemblock.comrsc.org |

| N1-Aromatic Substituted | HDAC Inhibition | Promising antiproliferative and HDAC-inhibitory activities. researchgate.net |

| C3-Substituted | Anti-tubercular | Lead compounds identified with potent anti-TB activity. nih.gov |

| General Scaffold | Melanocortin Receptors | Development of agonists with nanomolar potency. Current time information in Pasuruan, ID.mdpi.com |

| 7-bromo derivative | CNS Activity | Preliminary findings of CNS-depressant and anticonvulsant effects. researchgate.net |

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H5BrN2O2 |

|---|---|

Molekulargewicht |

253.05 g/mol |

IUPAC-Name |

7-bromo-1H-1,4-benzodiazepine-2,5-dione |

InChI |

InChI=1S/C9H5BrN2O2/c10-5-1-2-7-6(3-5)9(14)11-4-8(13)12-7/h1-4H,(H,12,13) |

InChI-Schlüssel |

MPJNZXDYVBBWQA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1Br)C(=O)N=CC(=O)N2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 7 Bromo 1h 1,4 Benzodiazepine 2,5 Dione and Analogues

Foundational Synthetic Routes to 1,4-Benzodiazepine-2,5-diones

The construction of the core 1,4-benzodiazepine-2,5-dione structure can be achieved through several established methods. These foundational routes provide the essential framework upon which further functionalization, such as bromination, can be performed.

Multi-component Reaction Strategies: The Ugi Condensation for 1,4-Benzodiazepine-2,5-dione Assembly

A notable and efficient approach to the 1,4-benzodiazepine-2,5-dione skeleton is a two-step sequence that utilizes the Ugi four-component condensation (U-4CC). This method offers a significant improvement over previous syntheses by allowing for greater molecular diversity, as it does not rely on amino acid inputs. The general process involves an initial Ugi condensation, followed by an acid-activated cyclization to form the desired benzodiazepine (B76468) ring system.

The Ugi reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide intermediate. For the synthesis of the 1,4-benzodiazepine-2,5-dione core, precursors are chosen that, after the Ugi reaction, contain the necessary functionalities for a subsequent intramolecular cyclization, which forges the seven-membered ring. This strategy has been successfully applied to generate diverse libraries of these compounds.

Ring Expansion and Rearrangement Approaches: Conversion of 3-Aminoquinoline-2,4-diones to 1,4-Benzodiazepine-2,5-diones

An innovative and unprecedented synthetic route involves the molecular rearrangement of 3-aminoquinoline-2,4-diones into 1,4-benzodiazepine-2,5-diones. acs.orgacs.orgnih.gov This transformation is promoted by a base and proceeds under mild reaction conditions. acs.orgnih.gov Various bases have been shown to be effective, including 1,1,3,3-tetramethylguanidine (B143053) (TMG), sodium ethoxide (NaOEt), and benzyltrimethylammonium (B79724) hydroxide (B78521). acs.orgnih.gov

The proposed mechanism for this rearrangement involves a base-assisted intramolecular addition of the 3-amino nitrogen atom to the C-4 carbonyl group of the quinoline-2,4-dione. acs.org This step forms an aziridine (B145994) oxo-anion intermediate, which then undergoes cleavage of the C-3/C-4 bond, followed by protonation, to yield the expanded 1,4-benzodiazepine-2,5-dione ring system. acs.org Interestingly, a reverse reaction, the ring contraction of 1,4-benzodiazepine-2,5-diones to 3-aminoquinoline-2,4-diones, has also been reported under different conditions. acs.org

| Starting Material | Base | Conditions | Product | Yield |

|---|---|---|---|---|

| 3-Amino-1-methylquinoline-2,4(1H,3H)-dione | TMG | DCM, rt, 24h | 1-Methyl-1H-benzo[e] acs.orgnih.govdiazepine-2,5(3H,4H)-dione | 95% |

| 3-Amino-1-benzylquinoline-2,4(1H,3H)-dione | NaOEt | EtOH, rt, 24h | 1-Benzyl-1H-benzo[e] acs.orgnih.govdiazepine-2,5(3H,4H)-dione | 89% |

| 3-(Benzylamino)quinoline-2,4(1H,3H)-dione | TMG | DCM, rt, 24h | 4-Benzyl-1H-benzo[e] acs.orgnih.govdiazepine-2,5(3H,4H)-dione | 92% |

Cyclization from Amino Acid Precursors: Coupling Reactions of Isatoic Anhydride (B1165640) with α-Amino Esters

A classical and widely used method for the synthesis of the 1,4-benzodiazepine-2,5-dione core involves the reaction of isatoic anhydride with α-amino acids or their ester derivatives. researchgate.netscielo.br This approach directly incorporates the amino acid moiety, which will form part of the seven-membered ring. For instance, the reaction of glycine (B1666218) with isatoic anhydride yields 3,4-dihydro-1H-benzo[e] acs.orgnih.govdiazepine-2,5-dione. researchgate.net

To obtain the specific target compound, 7-bromo-1H-1,4-benzodiazepine-2,5-dione , a subsequent bromination step is required. The parent compound, 3,4-dihydro-1H-benzo[e] acs.orgnih.govdiazepine-2,5-dione, can be treated with molecular bromine in acetic acid to afford the 7-bromo derivative. researchgate.net Alternatively, a substituted isatoic anhydride, such as 6-iodoisatoic anhydride, can be used to introduce a halogen at the desired position from the start of the synthesis. scielo.br

Catalytic and Advanced Synthetic Techniques for 1,4-Benzodiazepine-2,5-dione Functionalization

Modern synthetic chemistry offers more advanced tools to construct and functionalize the 1,4-benzodiazepine-2,5-dione scaffold, including powerful catalytic systems and energy sources that can accelerate reactions.

Palladium-Catalyzed Cyclizations: Intramolecular C–N Bond Coupling and Buchwald–Hartwig Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C–N bonds, and they have been effectively applied to the synthesis of benzodiazepine derivatives. mdpi.comresearchgate.netresearchgate.net The intramolecular Buchwald–Hartwig amination is a particularly relevant strategy for the final ring-closing step to form the seven-membered diazepine (B8756704) ring. mdpi.com

This approach often begins with a linear precursor that contains an appropriately positioned aryl halide and an amine or amide group. For example, precursors synthesized via the Ugi four-component reaction can be designed to undergo a subsequent palladium-catalyzed intramolecular C–N coupling to yield substituted 1,4-benzodiazepin-2,5-diones. mdpi.com The choice of palladium catalyst, ligands (such as BINAP), and base is crucial for the success of these cyclizations. mdpi.com This methodology allows for the construction of complex benzodiazepine structures, including dibenzo[b,e] acs.orgnih.govdiazepinones. mdpi.com While many examples focus on palladium, copper-catalyzed intramolecular C–N cross-coupling reactions have also been developed as an efficient means to construct the 1,4-benzodiazepine (B1214927) core under mild conditions. mdpi.comnih.gov

| Reaction Type | Catalyst System | Key Transformation | Ref. |

|---|---|---|---|

| Intramolecular Buchwald–Hartwig Reaction | Pd(OAc)2 / BINAP | Cyclization of (hetero)aryl halide with an aromatic amino group | mdpi.com |

| Intramolecular C–N Coupling | Pd(OAc)2 / SPhos | Coupling of o-bromoaldimine with o-bromoaniline | rsc.org |

| Domino N-arylation/C-H activation | Palladium acetate | Forms polycyclic diazepine structures from linear amides | acs.org |

| Intramolecular C–N Cross-Coupling | CuI / N,N-dimethylglycine | Cyclization of 1-(2-bromobenzyl)azetidine-2-carboxamides | mdpi.comnih.gov |

Microwave-Assisted Synthesis for Accelerated 1,4-Benzodiazepine-2,5-dione Formation

Microwave irradiation has emerged as a valuable technique to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles. The synthesis of 1,4-benzodiazepine-2,5-diones has significantly benefited from this technology. nih.govscielo.bracs.org

An improved method for the synthesis of benzodiazepine-2,5-diones utilizes the reaction of isatoic anhydrides with α-amino acids under microwave irradiation. scielo.br This procedure, mediated by glacial acetic acid instead of traditional high-boiling polar aprotic solvents like DMF or DMSO, allows for the rapid formation of the desired products in good yields (up to 71%). scielo.br Optimal conditions were found to be a temperature of 130 °C for a short duration of 3 minutes. scielo.br Microwave heating has also been successfully integrated into more complex, multi-step syntheses, such as in fluorous synthesis strategies for creating libraries of 1,4-benzodiazepine-2,5-dione derivatives, where it was used for Suzuki coupling reactions to introduce further diversity. nih.govacs.org

Regio- and Chemoselective Bromination at Position 7 of the 1,4-Benzodiazepine-2,5-dione Scaffold

The introduction of a bromine atom at the C7 position of the 1,4-benzodiazepine-2,5-dione core requires precise control to avoid substitution at other positions on the fused aromatic ring. The electronic nature of the scaffold, with two nitrogen atoms, influences the reactivity of the benzene (B151609) ring, making regioselectivity a key challenge.

Research on the related 1,4-benzodiazepin-2-one scaffold has demonstrated a successful method for direct halogenation at the 7-position. nih.gov This regioselective control is achieved using N-bromosuccinimide (NBS) as the brominating agent, typically in a solvent such as dimethylformamide (DMF). nih.govnih.gov The reaction proceeds via electrophilic aromatic substitution, where the N1 nitrogen atom acts as an activating group, directing the incoming electrophile (bromonium ion) to the para-position (C7). For instance, the treatment of a 1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one with NBS in DMF at 100 °C under microwave irradiation yields the 7-bromo derivative. nih.gov This approach provides a straightforward route to 7-brominated benzodiazepines. nih.gov The use of DMF as a solvent has been noted in other heterocyclic systems to confer high levels of para-selectivity in brominations with NBS. nih.gov While this specific example uses a 2-one analogue, the electronic directing effects on the shared aromatic ring are analogous, suggesting this method's applicability to the 2,5-dione scaffold.

Table 1: Conditions for Regioselective Bromination of a Benzodiazepine Scaffold

| Substrate | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | N-Bromosuccinimide (NBS) | DMF | 100 °C, Microwave, 60 min | 7-bromo-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | nih.gov |

Stereoselective Synthesis of Chiral 1,4-Benzodiazepine-2,5-diones

The synthesis of chiral 1,4-benzodiazepine-2,5-diones, particularly those with stereocenters at the C3 position, is of significant interest. Achieving stereocontrol is paramount, and chemists have employed both enantioselective and diastereoselective strategies to access optically pure compounds.

Enantioselective Strategies and the Memory of Chirality Concept in 1,4-Benzodiazepine-2,5-dione Synthesis

A powerful strategy for establishing chirality in these scaffolds is the "Memory of Chirality" (MOC) concept. vt.edu This approach involves the transfer of chirality from an enantiopure reactant to a reactive intermediate, which then yields a stereospecific product, often without the need for external chiral sources during the key bond-forming step. vt.edu

This concept has been successfully applied to the synthesis of enantiopure quaternary 1,4-benzodiazepine-2,5-diones derived from amino acids like proline. nih.gov In this methodology, a chiral center, originating from the amino acid, is already present in the molecule. The key step is the alkylation at the C3 position. Deprotonation at C3 creates a planar enolate intermediate, which should theoretically lead to racemization. However, due to the conformational rigidity of the bicyclic system, the enolate maintains a chiral, non-planar conformation. This transient, chirally-defined intermediate then reacts with an electrophile from the less sterically hindered face, leading to a product with high enantiomeric excess and retention of the original stereochemical information. nih.gov

A study on proline-derived 1,4-benzodiazepine-2,5-diones demonstrated a protocol for retentive C3 alkylation that achieves high enantioselectivities (up to 99.5%), which was attributed to the memory of chirality. nih.gov This allows for the direct synthesis of enantiopure quaternary benzodiazepine-2,5-diones, which are otherwise difficult to access. vt.edunih.gov

Diastereoselective Control in the Formation of Substituted 1,4-Benzodiazepine-2,5-dione Derivatives

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. In the context of 1,4-benzodiazepine-2,5-diones, this is often achieved by using a chiral auxiliary or a substrate that already contains a stereocenter to direct the formation of a new one.

One study demonstrated the diastereoselective alkylation of a chiral 1,4-benzodiazepine-2,5-dione that incorporates (S)-α-phenylethylamine as a chiral auxiliary. arkat-usa.orgumich.edu The lithium enolate of this chiral benzodiazepinedione was generated using lithium hexamethyldisilazide (LHMDS) and then treated with an electrophile, N-(bromomethyl)phthalimide. The reaction produced two diastereomers in an 85:15 ratio, indicating good diastereoselective control. umich.edu The major diastereomer could then be isolated through crystallization. umich.edu The stereochemical outcome is dictated by the existing chiral center from the α-phenylethylamine group, which directs the incoming electrophile to one face of the enolate. arkat-usa.org

Table 2: Diastereoselective Alkylation of a Chiral 1,4-Benzodiazepine-2,5-dione

| Base | Electrophile | Solvent / Additive | Diastereomeric Ratio | Reference |

|---|

This methodology showcases how an existing stereocenter can effectively control the formation of a new stereocenter at the C3 position, providing a reliable route to diastereomerically enriched substituted 1,4-benzodiazepine-2,5-diones. arkat-usa.org

Structure Activity Relationship Sar and Rational Design of 1,4 Benzodiazepine 2,5 Dione Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

Early structure-activity relationship studies on 1,4-benzodiazepines indicated that the seven-membered diazepine (B8756704) ring is essential for its affinity towards its binding sites. tsijournals.com Further investigations have demonstrated that the molecular lipophilicity of these compounds plays a significant role in their receptor affinity. tsijournals.com

The substitution pattern on the fused benzene (B151609) ring (Ring A) is a critical determinant of the pharmacological activity of 1,4-benzodiazepine (B1214927) derivatives. Specifically, the presence of an electron-withdrawing group at position 7 significantly enhances the compound's potency. tsijournals.com Halogens such as bromine (Br) and chlorine (Cl), as well as other groups like nitro (NO2) or trifluoromethyl (CF3), are commonly used for this purpose. tsijournals.com Conversely, substitutions at positions 6, 8, and 9, or the placement of electron-donating groups at position 7, tend to decrease or abolish activity. tsijournals.com

The introduction of a bromine atom at the 7-position, as seen in 7-bromo-1H-1,4-benzodiazepine-2,5-dione, is a key modification for enhancing receptor binding. This has been leveraged in the development of radiolabeled benzodiazepines using Bromine-75 for the purpose of mapping cerebral benzodiazepine (B76468) receptors in vivo. nih.gov The rationale is that the 7-bromo substitution provides high affinity for the target receptor, allowing for effective imaging. nih.gov

Table 1: Effect of Substitution at Position 7 on Biological Activity

| Position 7 Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing (e.g., Br, Cl, NO₂) | Increases activity tsijournals.com |

| Electron-donating (e.g., CH₃, OCH₃) | Decreases activity tsijournals.com |

| Hydrogen (unsubstituted) | Lower activity chemisgroup.us |

Modifications to the nitrogen atoms within the seven-membered diazepine ring (Ring B) also have a profound impact on the pharmacodynamic profile. Substitution at the N1 position can modulate activity. For instance, a small alkyl group, such as a methyl group, at N1 is known to increase activity. tsijournals.com However, introducing larger substituents at this position generally leads to a decrease in potency, with bulky groups like a tert-butyl group resulting in complete inactivity. tsijournals.com

The N4 atom and the adjacent C5 position are also crucial for interaction with receptors. The N4 atom is proposed to act as a hydrogen bond acceptor in receptor interactions. nih.gov Saturation of the double bond between the N4 and C5 positions results in a significant loss of in vitro affinity, highlighting the importance of the electronic configuration in this part of the molecule. tsijournals.com

Table 2: Influence of N1-Substituents on Activity

| N1 Substituent | Effect on Activity |

|---|---|

| Methyl (CH₃) | Increases activity tsijournals.com |

| Larger alkyl groups | Decreases activity tsijournals.com |

The carbon atoms of the diazepine ring provide further opportunities for structural modification. A carbonyl group at the C2 position is considered essential for high binding affinity; its removal can decrease affinity by two orders of magnitude. tsijournals.com

The C3 position of the 1,4-benzodiazepine-2,5-dione scaffold is particularly amenable to the introduction of diverse substituents, often derived from amino acids, which can significantly alter the biological profile. rsc.orgresearchgate.net For example, introducing various groups at C3 has led to the development of compounds with promising anti-tubercular activity, indicating that the diazepine frame is vital for this specific action. rsc.org The synthesis of novel C3-substituted diazo- nih.govresearchgate.net-benzodiazepine-2-one derivatives has also yielded potent anticonvulsants. researchgate.net

A phenyl substituent at the C5 position is another key feature for enhancing anxiolytic activity. tsijournals.com This phenyl ring (Ring C) is thought to fit into a hydrophobic pocket of the receptor. nih.gov Halogen substitutions, particularly at the ortho (2') position of this phenyl ring, can further increase activity, whereas substitution at the para (4') position is detrimental. tsijournals.comnih.gov

Table 3: Effect of C3 and C5 Substitutions on Biological Profile

| Position | Substitution | Effect on Biological Profile |

|---|---|---|

| C3 | Diverse substituents (from amino acids) | Can introduce novel activities (e.g., anti-tubercular) rsc.org |

| C3 | Diazo groups | Can lead to potent anticonvulsant activity researchgate.net |

| C5 | Phenyl group | Increases anxiolytic activity tsijournals.com |

| C5-phenyl | Halogen at 2' position | Increases activity tsijournals.com |

Conformational Analysis and Ligand-Target Recognition in 1,4-Benzodiazepine-2,5-diones

The three-dimensional shape, or conformation, of 1,4-benzodiazepine derivatives is a critical factor for their recognition by and binding to target receptors. nih.gov The seven-membered diazepine ring is not planar and can adopt various conformations. The specific conformation that is recognized by the receptor binding site is crucial for efficacy. nih.gov It has been proposed that the active conformation is one where the fused benzene ring and the diazepine ring exist in a specific spatial arrangement. nih.gov

The interaction with receptors is thought to involve multiple points of contact. A proposed model for benzodiazepine-receptor interactions suggests that the molecule binds via two hydrogen bonds: one involving the carbonyl oxygen at position 2 and another with the N4 atom of the diazepine ring. nih.gov A third point of interaction is provided by the C5-phenyl ring, which is believed to occupy a hydrophobic pocket on the receptor surface. nih.gov

Application of Scaffold Hopping and Bioisosterism in 1,4-Benzodiazepine-2,5-dione Analog Design

Scaffold hopping and bioisosterism are advanced drug design strategies used to create novel analogs with improved properties. researchgate.netrsc.org Scaffold hopping involves replacing the core structure (the scaffold) of a known active molecule with a chemically different but functionally similar one. researchgate.netu-strasbg.fr This can lead to new compounds with improved potency, better pharmacokinetic profiles, or novel intellectual property. For example, replacing the benzene ring of the benzodiazepine with a bioisosteric thiophene (B33073) ring has led to the development of 1,4-thienodiazepines, a class of compounds with distinct biological activities. nih.gov

Bioisosterism involves the replacement of specific functional groups within a molecule with other groups that have similar physical or chemical properties, with the aim of enhancing the desired biological activity or reducing unwanted side effects. researchgate.netu-strasbg.fr These techniques allow medicinal chemists to explore new chemical space while retaining the key pharmacophoric features necessary for biological activity, leading to the design of next-generation 1,4-benzodiazepine-2,5-dione analogs. u-strasbg.fr

Biological Activities and Potential Therapeutic Applications of 1,4 Benzodiazepine 2,5 Dione Scaffolds

Enzymatic Inhibition Profiles

The 1,4-benzodiazepine-2,5-dione core has been successfully utilized to develop inhibitors for various enzymes, demonstrating its potential in treating a range of diseases.

A series of novel 1,4-benzodiazepine-2,5-dione derivatives, structurally related to cyclopenin, have been synthesized and evaluated for their ability to inhibit the acetylcholinesterase (AChE) enzyme. nih.govcu.edu.eg Among these, derivatives of 7-bromo-3,4-dihydro-1H-benzo[e] nih.govresearchgate.netdiazepine-2,5-dione have shown potent and reversible anticholinesterase activity. nih.govcu.edu.eg

In a notable study, 7-bromo-3'-(4-chlorophenyl)spiro[1,4-benzodiazepine-3,2'-oxirane]-2,5(3H,4H)-dione was synthesized and showed significant in vitro and in vivo acetylcholinesterase inhibitory effects. cu.edu.eg These compounds were found to increase brain cholinesterase levels in rats, indicating their potential as therapeutic agents for conditions characterized by cholinergic deficits, such as Alzheimer's disease. nih.gov The structure-activity relationship (SAR) studies highlighted that the benzodiazepine (B76468) scaffold is a crucial element for this inhibitory activity. nih.gov

Table 1: Acetylcholinesterase Inhibitory Activity of Selected 7-bromo-1,4-benzodiazepine-2,5-dione Derivatives

| Compound ID | Structure | In Vitro Activity | In Vivo Activity |

|---|---|---|---|

| 5a | 7-Bromo-3'-(4-chlorophenyl)spiro[1,4-benzodiazepine-3,2'-oxirane]-2,5(3H,4H)-dione | Potent, reversible inhibition | Increased brain cholinesterase levels |

| 5b | 7-Bromo-3'-(4-hydroxyphenyl)spiro[1,4-benzodiazepine-3,2'-oxirane]-2,5(3H,4H)-dione | Potent, reversible inhibition | Data not specified |

| 5c | 7-Bromo-3'-(4-methoxyphenyl)spiro[1,4-benzodiazepine-3,2'-oxirane]-2,5(3H,4H)-dione | Potent, reversible inhibition | Data not specified |

Data sourced from studies on novel 1,4-benzodiazepine (B1214927) derivatives as cholinesterase inhibitors. nih.govcu.edu.eg

The 1,4-benzodiazepine-2,5-dione moiety has been employed as a cyclic peptide mimic to design novel histone deacetylase (HDAC) inhibitors. nih.gov These compounds typically feature a hydroxamate side chain, a key functional group for chelating the zinc ion in the active site of HDACs. nih.gov

Research has demonstrated that benzodiazepine-based HDAC inhibitors, particularly those with an aromatic substituent at the N1 position, exhibit promising antiproliferative and HDAC-inhibitory activities. nih.gov These findings suggest that the 1,4-benzodiazepine-2,5-dione scaffold can serve as a valuable template for the development of new anticancer agents that target epigenetic mechanisms. While specific studies on the 7-bromo derivative in this context are not widely available, the general applicability of the scaffold is well-established. nih.gov

Receptor Modulation and Ligand Interactions

The conformational rigidity and synthetic tractability of the 1,4-benzodiazepine-2,5-dione scaffold make it an ideal framework for designing ligands that can modulate receptor function and disrupt protein-protein interactions.

The 1,4-benzodiazepine-2,5-dione template has been successfully used to develop small-molecule agonists for melanocortin receptors, including the melanocortin-4 receptor (MC4R). acs.orgnih.gov The MC4R is a key target for the treatment of obesity due to its role in regulating feeding behavior and energy homeostasis. acs.orgnih.gov

Structure-activity relationship studies have led to the identification of 1,4-benzodiazepine-2,5-dione derivatives with nanomolar agonist potency at various melanocortin receptors. acs.org This research represents the first instance of this scaffold being utilized for the development of melanocortin receptor agonists, highlighting its potential in creating therapeutic agents for metabolic disorders. acs.orgresearchgate.net

The interaction between the tumor suppressor protein p53 and its negative regulator, human double minute 2 (HDM2), is a critical target in cancer therapy. The 1,4-benzodiazepine-2,5-dione scaffold has been identified as a suitable template for designing small-molecule antagonists of this protein-protein interaction. nih.govnih.gov

Libraries of 1,4-benzodiazepine-2,5-diones have been screened, leading to the discovery of compounds that bind to the p53-binding pocket of HDM2. nih.gov Optimization of these initial hits has resulted in the development of sub-micromolar antagonists of the p53-HDM2 interaction. nih.gov These findings underscore the utility of the 1,4-benzodiazepine-2,5-dione framework in mimicking alpha-helical peptide structures to disrupt critical protein-protein interactions in cancer. nih.gov

The versatility of the 1,4-benzodiazepine-2,5-dione scaffold extends to its use in developing ligands for G protein-coupled receptors beyond the melanocortin system. Notably, beta-turn mimics based on this scaffold have been developed as ligands with affinity for the angiotensin II receptor. researchgate.net The renin-angiotensin system plays a crucial role in blood pressure regulation, making the angiotensin II receptor a key target for antihypertensive drugs. While detailed studies specifically on 7-bromo-1H-1,4-benzodiazepine-2,5-dione as an angiotensin II receptor ligand are limited, the potential of the core structure has been recognized.

Table 2: Summary of Biological Activities of the 1,4-Benzodiazepine-2,5-dione Scaffold

| Biological Target | Activity | Therapeutic Potential |

|---|---|---|

| Acetylcholinesterase | Inhibition | Alzheimer's Disease |

| Histone Deacetylases (HDACs) | Inhibition | Cancer |

| Melanocortin 4 Receptor (MC4R) | Agonism | Obesity |

| HDM2-p53 Interaction | Antagonism | Cancer |

Antagonism of Cholecystokinin (B1591339) Receptor (CCK), Opiate Receptors, and Platelet Glycoprotein (B1211001)

The 1,4-benzodiazepine-2,5-dione moiety has been identified as a template for developing antagonists for several important receptors. These heterocyclic compounds have been shown to possess properties that allow them to act as antagonists of the cholecystokinin receptor (CCK) and opiate receptors. researchgate.net

Cholecystokinin (CCK) Receptor Antagonism: CCK receptors are found in the gastrointestinal system and the central nervous system. wikipedia.orgpatsnap.com Antagonists of these receptors have potential applications in treating anxiety, panic disorders, and gastrointestinal conditions. patsnap.com While the broader class of 1,4-benzodiazepines has been explored for CCK receptor modulation, specific and detailed research on 1,4-benzodiazepine-2,5-diones as CCK antagonists is an area of ongoing investigation. For instance, some 1,4-benzodiazepine derivatives have been evaluated for their activity as gastrin/cholecystokinin-B receptor antagonists. nih.gov

Opiate Receptor Antagonism: Opiate receptor antagonists are crucial for reversing opioid overdose and are used in the management of opioid and alcohol dependence. nih.govwikipedia.org The potential for 1,4-benzodiazepine-2,5-diones to act as opiate receptor antagonists suggests a possible, though less explored, therapeutic avenue for this class of compounds. researchgate.net

There is currently limited specific data available in the scientific literature regarding the antagonism of platelet glycoprotein by this compound or other derivatives of the 1,4-benzodiazepine-2,5-dione scaffold.

Selective GABAA Receptor Ligand Activity (e.g., α5 subtype)

The γ-aminobutyric acid type A (GABAA) receptor is a primary target for benzodiazepines, mediating their anxiolytic, sedative, anticonvulsant, and muscle relaxant effects. nih.gov The GABAA receptor is a complex composed of different subunits, and ligands that selectively target specific subunits are of great interest for developing drugs with improved side-effect profiles. nih.govwisconsin.edu

The α5 subunit-containing GABAA receptors are highly expressed in the hippocampus and are believed to be involved in cognitive processes. wisconsin.eduresearchgate.net Ligands that are selective for the α5 subtype are being investigated as potential cognitive enhancers. wisconsin.edu While much of the research on α5 selective ligands has focused on other classes of benzodiazepines, the potential for 1,4-benzodiazepine-2,5-dione derivatives to act as selective GABAA receptor ligands remains an area for future exploration. The development of ligands with high selectivity for the α5 subunit over other subunits (α1, α2, and α3) is a key goal in this field. wisconsin.eduresearchgate.net

Anti-infective and Anti-proliferative Potentials

Anti-mycobacterial Tuberculosis Activity, including Multi-Drug Resistant Strains

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health issue, with the rise of multi-drug resistant strains necessitating the development of new therapeutic agents. msptm.org The 1,4-benzodiazepine-2,5-dione framework has emerged as a promising starting point for the development of novel anti-tubercular drugs. rsc.org

A study investigating a series of 1,4-benzodiazepine-2,5-diones with various substituents at the C-3 position found that these compounds displayed promising activity against Mycobacterium tuberculosis. The study highlighted that the diazepine (B8756704) frame is vital for their anti-TB activity. Two compounds from the series were identified as particularly potent, with Minimum Inhibitory Concentration (MIC) values of 1.55 and 2.87 μg/mL, respectively. rsc.org Docking studies suggested that these compounds may act by inhibiting the enoyl acyl carrier protein, a key enzyme in mycobacterial fatty acid synthesis. rsc.org This research indicates that the 1,4-benzodiazepine-2,5-dione scaffold is a valuable template for creating new drug candidates to combat multi-drug resistant tuberculosis. rsc.org

Anti-mycobacterial Activity of 1,4-Benzodiazepine-2,5-dione Derivatives

| Compound | Substituent at C-3 | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4h | Data Not Specified | 1.55 | rsc.org |

| 4f | Data Not Specified | 2.87 | rsc.org |

General Antitumor and Antineoplastic Properties of 1,4-Benzodiazepine-2,5-diones

The 1,4-benzodiazepine-2,5-dione scaffold has been extensively investigated for its potential as an anticancer agent. acs.orgnih.gov These compounds have shown the ability to disrupt key protein-protein interactions involved in cancer progression and to inhibit the growth of various tumor cell lines. acs.orgresearchgate.netnih.gov

One important target is the interaction between the p53 tumor suppressor protein and its negative regulator, HDM2. A library of 1,4-benzodiazepine-2,5-diones was screened for their ability to bind to HDM2 and disrupt the p53-HDM2 interaction, leading to the identification of sub-micromolar antagonists. nih.govresearchgate.net By inhibiting this interaction, these compounds can restore the tumor-suppressing function of p53.

In another study, a screening of a small-molecule library identified a 1,4-benzodiazepine-2,5-dione compound with an average 50% growth inhibitory concentration (GI50) of 0.24 μM across 60 human tumor cell lines of nine different cancer types. acs.org Further optimization of this hit compound led to the discovery of a highly potent antitumor agent that induced cell cycle arrest and apoptosis in lung cancer cells. acs.orgnih.gov Structure-activity relationship (SAR) studies revealed that specific substitutions on the benzodiazepine ring are crucial for potent anticancer activity. acs.org

Protein Synthesis Inhibition by 1,4-Benzodiazepine-2,5-dione Analogues

Recent research has uncovered a novel mechanism of action for the antitumor effects of some 1,4-benzodiazepine-2,5-dione analogues: the inhibition of protein synthesis. A highly potent derivative from this class was found to inhibit protein synthesis in cancer cells. acs.orgnih.gov This compound demonstrated significant prevention of tumor growth in a human non-small-cell lung cancer xenograft mouse model without observable toxic effects. acs.orgnih.gov This was the first report of a synthetic compound with a 1,4-benzodiazepine-2,5-dione skeleton acting as a potential protein synthesis inhibitor to effectively inhibit tumor growth, opening a new avenue for the development of this class of compounds as anticancer therapeutics. acs.orgnih.gov

Investigation of Antiviral and Anti-inflammatory Effects

Antiviral Effects: The broader class of 1,4-benzodiazepines has shown promise as antiviral agents. Notably, racemic 1,4-benzodiazepines have demonstrated potent in vitro activity against the Respiratory Syncytial Virus (RSV). nih.gov Further research led to the identification of a specific S-enantiomer, (S)-1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e] nih.govrsc.org-diazepin-3-yl)-urea (RSV-604), as a clinical candidate for treating RSV infections. nih.gov While not a 2,5-dione, this highlights the potential of the 1,4-benzodiazepine core in antiviral drug discovery.

Anti-inflammatory Effects: Several studies have explored the anti-inflammatory properties of benzodiazepine derivatives. Some benzodiazepines have been shown to exert inhibitory effects in various experimental models of acute inflammation. nih.govjst.go.jp For example, the peripheral benzodiazepine receptor ligands PK11195 and Ro5-4864 dose-dependently inhibited carrageenan-induced paw edema in mice. nih.gov This anti-inflammatory action may be linked to the inhibition of pro-inflammatory cytokine release. nih.gov Another study on 5-aryl-1,4-benzodiazepines found that these compounds exhibited potential anti-inflammatory and anticancer activities. nih.gov A study on propoxazepam, a 7-bromo-1,4-benzodiazepine derivative, also demonstrated significant anti-inflammatory activity in several in vivo models. ijmr.com.ua However, the anti-inflammatory effects of benzodiazepines can be inconsistent across different models and compounds. jst.go.jp

Antileishmanial Activity of 1,4-Benzodiazepine-2,5-dione Derivatives

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic treatments is a significant area of research. Within this context, the 1,4-benzodiazepine-2,5-dione scaffold has emerged as a promising starting point for the development of novel antileishmanial agents.

Research into the biological activities of 1,4-benzodiazepine derivatives has demonstrated their potential against various pathogens. While extensive research has been published on the anticonvulsant, anxiolytic, and sedative properties of classic benzodiazepines, investigations into other therapeutic areas, such as antiparasitic applications, are ongoing. For the 1,4-benzodiazepine-2,5-dione class, in particular, studies have indicated that these compounds can be effective against Leishmania amastigotes, the clinically relevant form of the parasite that resides within host macrophages.

The mechanism of action for the antileishmanial effects of these compounds is still under investigation. However, it is hypothesized that they may interfere with essential biochemical pathways within the parasite. Structure-activity relationship (SAR) studies on related benzodiazepine structures often indicate that substitutions on the aromatic ring significantly influence biological activity. Specifically, the presence of a halogen, such as bromine, at the C-7 position is a common feature in many biologically active benzodiazepines, often enhancing their potency. While specific data on the this compound compound's antileishmanial activity is not extensively detailed in publicly available research, the general importance of the C-7 substitution in related compounds suggests its potential role in modulating antileishmanial efficacy.

Below is a table summarizing the antileishmanial potential of the 1,4-benzodiazepine-2,5-dione scaffold.

| Scaffold | Biological Activity | Target Organism | Key Findings |

| 1,4-Benzodiazepine-2,5-dione | Antileishmanial | Leishmania amastigotes | The scaffold is a promising starting point for developing new antileishmanial drugs. |

| 7-substituted Benzodiazepines | General Biological Activity | Various | Halogen substitution at C-7 often enhances biological potency. |

Non-Medicinal Bioactivity: Herbicidal Applications of 1,4-Benzodiazepine-2,5-diones

Beyond medicinal applications, the 1,4-benzodiazepine-2,5-dione scaffold has been successfully exploited for agricultural purposes, specifically as herbicides. A number of derivatives of this chemical class have been synthesized and evaluated for their ability to control weed growth, demonstrating efficacy in both pre-emergence and post-emergence applications.

The primary mode of action for the herbicidal activity of these compounds is the inhibition of photosystem II (PSII) electron transport in plants. PSII is a critical component of the photosynthetic machinery, and its disruption leads to a cascade of events that ultimately cause plant death.

Structure-activity relationship studies have been crucial in optimizing the herbicidal potency of 1,4-benzodiazepine-2,5-diones. Research has shown that the nature and position of substituents on both the benzene (B151609) and diazepine rings play a significant role in their activity. A key finding from these studies is that maximal herbicidal activity is often achieved with specific substitutions on the aromatic portion of the molecule. acs.org In particular, substitution at the C-7 and C-9 positions has been identified as a critical factor for enhancing herbicidal effects. acs.org

This makes the "7-bromo" substitution in this compound of particular interest in the context of herbicidal applications. The presence of the bromine atom at the C-7 position aligns with the SAR findings that point to this position as being advantageous for potent herbicidal activity. acs.org While leaving the N-1, C-6, and C-8 positions unsubstituted is also noted as beneficial, bulky aliphatic substitutions at the N-4 position have been shown to further increase efficacy. acs.org

The table below details the research findings on the herbicidal applications of this class of compounds.

| Compound Class | Mechanism of Action | Application | Structure-Activity Relationship (SAR) Highlights |

| 1H-1,4-Benzodiazepine-2,5-diones | Inhibition of photosystem II electron transport | Herbicidal (pre- and post-emergence) | Maximal activity is achieved with substitution at the C-7 and C-9 positions of the aromatic ring. acs.org |

| 1H-1,4-Benzodiazepine-2,5-diones | Inhibition of photosystem II electron transport | Herbicidal (pre- and post-emergence) | Bulky aliphatic substitution at the N-4 position enhances activity. acs.org |

| 1H-1,4-Benzodiazepine-2,5-diones | Inhibition of photosystem II electron transport | Herbicidal (pre- and post-emergence) | N-1, C-6, and C-8 positions are preferably left unsubstituted for optimal activity. acs.org |

Advanced Research Methodologies and Future Directions in 1,4 Benzodiazepine 2,5 Dione Research

Computational Chemistry and Molecular Modeling in 1,4-Benzodiazepine-2,5-dione Drug Discovery

Computational techniques have become indispensable in modern drug discovery, offering powerful tools to predict molecular behavior, understand interactions, and design novel compounds with desired properties. These methods accelerate the research process, reduce costs, and provide insights that are often difficult to obtain through experimental means alone.

Applications of Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1,4-benzodiazepine-2,5-dione synthesis, DFT is crucial for understanding complex reaction mechanisms, transition states, and the thermodynamic and kinetic favorability of different synthetic routes.

Researchers have employed DFT methods, such as the M06-2X-D3 functional with a 6-31+G(d,p) basis set, to investigate the formation of the 1,4-benzodiazepine-2,5-dione core. acs.orgnih.gov One key application has been the study of the base-promoted ring expansion of 3-aminoquinoline-2,4-diones to furnish the 1,4-benzodiazepine-2,5-dione scaffold. acs.orgresearchgate.net Computational results from these studies demonstrate that bases like 1,1,3,3-tetramethylguanidine (B143053) (TMG) or benzyltrimethylammonium (B79724) hydroxide (B78521) (Triton B) can promote a ring-enlargement reaction that is energetically favorable and can readily occur at room temperature. acs.orgnih.govresearchgate.net DFT calculations help to map the entire reaction pathway, identifying intermediates and the rate-determining steps, thereby providing valuable insights for optimizing reaction conditions to improve yields and purity. acs.orgnih.gov

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules, such as 7-bromo-1H-1,4-benzodiazepine-2,5-dione derivatives, to a biological target, typically a protein or enzyme.

Docking studies have been instrumental in rationalizing the biological activity of 1,4-benzodiazepine-2,5-diones against various targets. For instance, docking analyses were performed on the enoyl acyl carrier protein to understand the mechanism of action for derivatives showing anti-tubercular activity. researchgate.netrsc.org In another study, the interaction between several 1,4-benzodiazepine-2,5-dione derivatives and the VEGFR-2 kinase receptor was analyzed, showing a correlation between higher molecular docking scores and observed cytotoxic activity against cancer cell lines. proquest.com Similarly, these techniques have been used to evaluate binding affinity towards the GABA-A receptor, a key target for anxiolytic agents. researchgate.netnih.gov

Following docking, molecular dynamics (MD) simulations can be used to study the physical movements of atoms and molecules over time. MD provides a more dynamic picture of the ligand-receptor complex, assessing its stability and conformational changes, which is crucial for confirming the interactions predicted by docking.

| Target Protein | Therapeutic Area | Key Finding from Docking/Simulation |

| Enoyl Acyl Carrier Protein | Anti-tuberculosis | Provided insights into the mechanism of action for lead compounds. researchgate.netrsc.org |

| VEGFR-2 Kinase | Oncology | Compound 4b (a chloro-substituted derivative) showed a high docking score, consistent with its moderate cytotoxicity. proquest.com |

| GABA-A Receptor | Neuroscience | Evaluated binding affinity to predict anxiolytic and antiepileptic actions. researchgate.netnih.gov |

Virtual Compound Library Generation and Chemical Space Analysis

Virtual screening involves the computational screening of large libraries of chemical structures to identify molecules that are most likely to bind to a drug target. The process begins with the generation of a virtual compound library, where the core scaffold, such as 1,4-benzodiazepine-2,5-dione, is systematically decorated with a wide variety of chemical substituents at designated points of diversity.

This approach allows for the rapid exploration of a vast chemical space without the immediate need for synthesis. For the closely related 1,4-thienodiazepine-2,5-dione scaffold, researchers have generated virtual libraries and evaluated them for drug-like properties and chemical space distribution. nih.gov This analysis helps in selecting a subset of compounds with the most promising profiles for actual synthesis and biological testing. By applying this methodology to the this compound core, researchers can virtually explore millions of potential derivatives, prioritizing those with optimal predicted ADME (absorption, distribution, metabolism, and excretion) properties and high predicted affinity for a target of interest.

Combinatorial Chemistry and High-Throughput Synthesis of 1,4-Benzodiazepine-2,5-dione Libraries

Combinatorial chemistry comprises a set of techniques that enable the rapid synthesis of a large number of different but structurally related molecules, known as a library. This high-throughput approach is particularly well-suited for scaffolds like 1,4-benzodiazepine-2,5-dione, which has multiple points for chemical diversification.

Both solid-phase and liquid-phase combinatorial syntheses have been successfully applied to this scaffold. nih.govacs.org In solid-phase synthesis, the benzodiazepine (B76468) core is attached to a resin support, allowing for the easy addition of various building blocks and simplification of the purification process, as excess reagents can be washed away. nih.gov This method has been used to construct libraries of 1,4-benzodiazepine (B1214927) derivatives containing diverse functionalities such as amides, carboxylic acids, and amines. nih.gov

Liquid-phase synthesis, often using a soluble polymer support like polyethylene (B3416737) glycol (PEG), combines the advantages of solid-phase (easy purification) and traditional solution-phase chemistry (homogeneous reaction conditions). acs.org A library of 1,4-benzodiazepine-2,5-dione dicarboxylate derivatives was established using a liquid-phase approach to identify potential endothelin receptor antagonists. nih.govacs.org These high-throughput methods are critical for generating the large number of compounds needed for structure-activity relationship (SAR) studies. nih.govacs.org

In Vitro and In Vivo Pharmacological Evaluation Methodologies for 1,4-Benzodiazepine-2,5-dione Derivatives

Once synthesized, the pharmacological properties of 1,4-benzodiazepine-2,5-dione derivatives are evaluated through a cascade of in vitro and in vivo assays.

In vitro evaluation typically begins with screening against a panel of human cancer cell lines to assess cytotoxic or growth-inhibitory activity. For example, derivatives have been tested against the NCI-60 panel, a group of 60 human tumor cell lines, which identified a hit compound with an average 50% growth inhibitory concentration (GI50) of 0.24 μM. acs.orgnih.gov Specific cell lines such as HCT15 (colon adenocarcinoma), SKMel2 (skin melanoma), and SKOV3 (ovarian adenocarcinoma) have also been used to evaluate cytotoxicity. proquest.com To determine the mechanism of action, further in vitro assays are employed, such as polysome profile analysis to detect inhibition of protein synthesis or binding assays like the [3H]Flunitrazepam specific binding assay for GABAA receptor interaction. acs.orgnih.govlookchem.com

| Assay Type | Purpose | Example Finding |

| NCI-60 Cell Line Screen | Broad anticancer activity screening | Identified a hit BZD with an average GI50 of 0.24 μM. acs.orgnih.gov |

| Specific Cell Line Cytotoxicity | Evaluate potency against specific cancers | A derivative showed IC50 values of 37.04, 39.45, and 36.61 µg/mL against HCT15, SKMel2, and SKOV3 cells, respectively. proquest.com |

| Polysome Profile Analysis | Mechanism of action (protein synthesis) | Revealed that compound 52b inhibits protein synthesis in cancer cells. acs.orgnih.gov |

| Radioligand Binding Assay | Receptor interaction studies | Evaluated the effects of compounds on [3H]Flunitrazepam binding to the GABAA receptor. lookchem.com |

Promising candidates from in vitro studies are then advanced to in vivo models. For anticancer research, this often involves xenograft models, where human tumor cells are implanted into immunocompromised mice. The efficacy of a 1,4-benzodiazepine-2,5-dione derivative was demonstrated in a human non-small-cell lung cancer (NCI-H522) xenograft mouse model, where it significantly prevented tumor growth. acs.orgnih.gov In another study, a derivative acting as a dual NOD1/NOD2 antagonist was shown to sensitize paclitaxel (B517696) treatment, suppressing Lewis lung carcinoma growth in an in vivo model. nih.gov

Identification of Novel Biological Targets and Emerging Therapeutic Applications for 1,4-Benzodiazepine-2,5-diones

While traditionally associated with central nervous system targets, research has uncovered a broad range of biological activities for the 1,4-benzodiazepine-2,5-dione scaffold, pointing to novel therapeutic applications.

Oncology : This is a major emerging area. Derivatives have been identified as highly potent anticancer agents. acs.orgnih.gov The mechanisms are varied and include the inhibition of protein synthesis and the dual antagonism of Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and 2 (NOD2), which can sensitize tumors to conventional chemotherapy like paclitaxel. acs.orgnih.govnih.gov

Infectious Diseases : Certain 1,4-benzodiazepine-2,5-diones have shown promising activity against Mycobacterium tuberculosis. researchgate.netrsc.org Computational studies suggest their mechanism may involve the inhibition of the enoyl acyl carrier protein, a vital enzyme in bacterial fatty acid synthesis. rsc.org

Metabolic Disorders : The scaffold has been successfully used to develop agonists for melanocortin receptors (MC1-5). researchgate.netacs.orgnih.gov The MC4 receptor, in particular, is involved in feeding behavior and energy homeostasis, making it an attractive target for the treatment of obesity. acs.orgnih.gov

Cardiovascular Disease : Libraries of these compounds have been synthesized and screened for endothelin receptor antagonism, a potential approach for treating hypertension and congestive heart failure. lookchem.com

The ability of the 1,4-benzodiazepine-2,5-dione framework to act as a peptidomimetic, mimicking secondary protein structures like β-turns, further expands its potential to modulate protein-protein interactions, which are implicated in a vast range of diseases. lookchem.com This structural versatility ensures that the scaffold will remain a subject of intense investigation for the discovery of new biological targets and therapeutic agents.

Q & A

Q. How can researchers confirm the regioselectivity of bromine substitution at C7 in 1,4-benzodiazepine-2,5-dione derivatives?

- Answer : X-ray crystallography (as in ) or advanced NMR techniques (¹H-¹³C HMBC) are critical. For example, coupling constants between C7-Br and adjacent protons (H6/H8) in NOESY/ROESY spectra can confirm regiochemistry. Mass spectrometry (HRMS) and isotopic patterns further validate molecular composition .

Q. What analytical techniques are essential for characterizing 7-bromo-1H-1,4-benzodiazepine-2,5-dione purity and stability?

- Answer : HPLC with UV detection (λ = 254–280 nm) is standard, while LC-MS/MS identifies degradation products (e.g., debromination). Stability studies under thermal/humidity stress (ICH guidelines) should include DSC/TGA for polymorph analysis .

Advanced Research Questions

Q. How do C3 and C7 substituents modulate the biological activity of 1,4-benzodiazepine-2,5-diones, and what contradictory data exist in structure-activity relationship (SAR) studies?

- Answer : Hydrophobic C3 substituents (e.g., isopropyl) enhance anti-TB activity by increasing membrane permeability (MIC = 1.55 μg/mL for tryptophan-derived 4h ). However, N-methylation at C4 (e.g., 4i) reduces activity due to disrupted hydrogen bonding . Contradictions arise in anticancer SAR: C7 bromine improves protein synthesis inhibition in some models but shows no effect in others, suggesting target-specific interactions.

Q. What computational strategies are recommended to resolve conflicting docking results for 7-bromo-1,4-benzodiazepine-2,5-diones targeting HDM2 or enoyl-ACP reductase?

- Answer : Molecular dynamics (MD) simulations (≥100 ns) can assess binding mode stability, while free-energy perturbation (FEP) quantifies substituent effects. For enoyl-ACP reductase, induced-fit docking (IFD) better accommodates conformational changes in the benzodiazepine core . Contradictions in HDM2 docking may arise from protonation state variability; constant-pH MD is advised .

Q. How does deuteration of the 1,4-benzodiazepine-2,5-dione scaffold impact pharmacokinetics, and what isotopic effects are observed in metabolic studies?

- Answer : Deuteration at metabolically labile positions (e.g., N1 or C3) slows CYP450-mediated oxidation, increasing t₁/₂ by 2–3× in preclinical models . However, heavy isotopes may alter crystal packing (via CH/CD···π interactions), affecting solubility. NMR studies (²H/¹H isotope effects) and isotopic labeling (¹⁴C) track metabolite distribution .

Q. What strategies optimize the conformational equilibrium of 7-bromo-1,4-benzodiazepine-2,5-diones for enhanced receptor binding?

- Answer : Substituents at C3 (e.g., methyl) restrict ring puckering, favoring bioactive conformers (e.g., chair-like vs. boat). X-ray data show that bulky C3 groups stabilize the cis-amide conformation critical for PARP-1 inhibition. QM/MM simulations predict energy barriers for ring inversion, guiding substituent design .

Methodological Tables

Q. Table 1. Comparative Anti-TB Activity of 1,4-Benzodiazepine-2,5-diones

Q. Table 2. Synthetic Methods for 7-Bromo Derivatives

| Method | Catalyst/Reagent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| H₂PtCl₆-mediated cyclization | Chloroplatinic acid | 78–85 | >98% | |

| Microwave-assisted fluorous | HFPG resin | 90 | 95% | |

| Pd-catalyzed carbonylation | Pd(OAc)₂/Xantphos | 65 | 97% |

Key Research Gaps and Recommendations

- Contradiction : Anti-TB vs. anticancer SAR trends for C7 bromine remain unresolved. Solution : Proteome-wide affinity profiling (e.g., CETSA) to identify off-targets.

- Synthesis : Scalable routes for deuterated analogs are underdeveloped. Proposal : Continuous-flow deuteration using D₂O/DMSO systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.